(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Description
This compound features a benzofuran core substituted with bromine at position 5, chlorine at position 7, and a chiral amine at the 3R position (Figure 1). Its molecular formula is C₈H₇BrClNO, with a molecular weight of 248.51 g/mol.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
(3R)-5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
AZRSAUCDYTWXQC-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Br)Cl)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and chlorination of a benzofuran derivative, followed by the introduction of the amine group at the 3-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzofuran compounds.
Scientific Research Applications
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Positional Isomers
(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (CAS 1272731-95-9) Substituents: Bromine (6), Chlorine (7) Molecular Formula: C₈H₇BrClNO Molecular Weight: 248.504 g/mol Key Difference: Bromine at position 6 instead of 5.
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) Substituents: Bromine (5), Fluorine (4) Molecular Formula: C₈H₇BrFNO Key Difference: Fluorine replaces chlorine at position 4. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
Halogen Replacement
(3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride Substituents: Trifluoromethyl (5) Molecular Formula: C₉H₉ClF₃NO Molecular Weight: 239.621 g/mol Key Difference: Trifluoromethyl group replaces bromine. The electron-withdrawing CF₃ group increases lipophilicity and may improve bioavailability but reduces nucleophilic reactivity .
Halogenated Hydrochloride Salts
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 1803595-03-0) Substituents: Bromine (5), Fluorine (6) Molecular Formula: C₆H₁₁ClF₃NO₂ (discrepancy noted; likely typographical error in evidence) Key Difference: Fluorine at position 6 and hydrochloride salt formation enhance solubility but may alter pharmacokinetics .
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | Br (5), Cl (7) | C₈H₇BrClNO | 248.51 | High lipophilicity, R-configuration |
| (3R)-6-Bromo-7-chloro analog | Br (6), Cl (7) | C₈H₇BrClNO | 248.50 | Positional isomer |
| (R)-5-Bromo-4-fluoro analog | Br (5), F (4) | C₈H₇BrFNO | ~232.05 | Enhanced metabolic stability |
| (3R)-5-(Trifluoromethyl) analog | CF₃ (5) | C₉H₉ClF₃NO | 239.62 | Electron-withdrawing group |
| 5-Bromo-6-fluoro hydrochloride | Br (5), F (6) | C₈H₈BrClFNO | 285.51 | Improved solubility (salt form) |
Biological Activity
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound with a unique benzofuran structure characterized by specific halogen substitutions. Its molecular formula is CHBrClN O, with a molecular weight of approximately 232.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of bromine and chlorine atoms enhances the compound's reactivity and binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN O |
| Molecular Weight | 232.5 g/mol |
| CAS Number | 1213334-06-5 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with a benzofuran scaffold often exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that similar derivatives can achieve low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | < 1 | MRSA |
| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |
| Indolylquinazolinone 3k | < 1 | S. aureus ATCC 43300 (MRSA) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have highlighted its ability to inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The mechanism of action appears to involve modulation of specific cellular pathways through receptor binding.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | < 10 | This compound |
| MCF7 | < 15 | Similar benzofuran derivatives |
The biological activity of this compound is attributed to its interaction with various biological targets. It is believed to bind to enzymes and receptors involved in disease mechanisms, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited enhanced binding affinities to bacterial enzymes, which could explain their low MIC values against resistant strains like MRSA.
- Cytotoxicity Assessment : In vitro assays showed that the compound selectively inhibited the growth of rapidly dividing cancer cells while sparing non-tumor cells, indicating a potential therapeutic window for anticancer applications .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in cell proliferation and survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
